N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide is a synthetic compound with a unique structure that combines a benzofuran moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving amines and carbonyl compounds.
Coupling of Benzofuran and Piperidine Rings: The final step involves coupling the benzofuran and piperidine rings through amide bond formation, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield alcohols.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders like diabetes.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in studies to elucidate its effects on cellular signaling pathways and its potential as a modulator of various biological processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide involves its interaction with FFAR1. As an agonist, it binds to FFAR1 and activates it, leading to increased intracellular calcium levels and enhanced insulin secretion in a glucose-dependent manner. This mechanism is particularly beneficial for managing blood glucose levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
Fasiglifam (TAK-875): Another FFAR1 agonist with a similar mechanism of action, used in the treatment of type 2 diabetes.
(2,3-Dihydro-1-benzofuran-3-yl)acetic Acid Derivatives: These compounds also target FFAR1 and have shown efficacy in reducing blood glucose levels in diabetic models.
Uniqueness
N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for FFAR1. This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-7-16-12(8-10)15(18)17-13-9-19-14-5-3-2-4-11(13)14/h2-5,10,12-13,16H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYQLPWUCFUVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)NC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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